molecular formula C18H16N4O2S B6575466 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzamide CAS No. 1105210-86-3

4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzamide

Cat. No.: B6575466
CAS No.: 1105210-86-3
M. Wt: 352.4 g/mol
InChI Key: MIFBCJXSLCKWFU-UHFFFAOYSA-N
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Description

4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzamide is a complex organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities, including antimicrobial, antifungal, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzamide typically involves the Hantzsch reaction, which is a well-known method for constructing thiazole rings. The process begins with the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzamide involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.

    Pathways Involved: The compound can interfere with metabolic pathways in microorganisms, disrupting their growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity

Properties

IUPAC Name

4-[[2-(2-anilino-1,3-thiazol-4-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c19-17(24)12-6-8-14(9-7-12)20-16(23)10-15-11-25-18(22-15)21-13-4-2-1-3-5-13/h1-9,11H,10H2,(H2,19,24)(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFBCJXSLCKWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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